

# In-Depth Technical Guide to Isoxathion

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## Compound of Interest

Compound Name: *Isoxathion*

Cat. No.: *B1672642*

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## Chemical Identity and Properties

**Isoxathion** is an organothiophosphate insecticide.<sup>[1]</sup> Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identification of **Isoxathion**

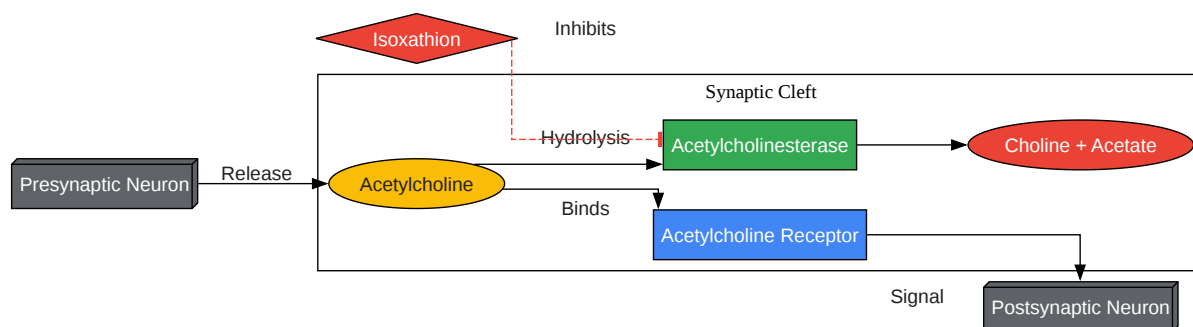
Identifier	Value
Preferred IUPAC Name	O,O-Diethyl O-(5-phenyl-1,2-oxazol-3-yl) phosphorothioate <sup>[1][2]</sup>
CAS Number	18854-01-8 <sup>[2][3][4]</sup>
Molecular Formula	C <sub>13</sub> H <sub>16</sub> NO <sub>4</sub> PS <sup>[2]</sup>
Molecular Weight	313.31 g/mol <sup>[5]</sup>
Synonyms	Karphos, SI-6711, E-48, O,O-Diethyl O-(5-phenyl-3-isoxazolyl) phosphorothioate <sup>[4][5]</sup>

Table 2: Physicochemical Properties of **Isoxathion**

Property	Value
Appearance	Pale yellow liquid[5]
Melting Point	<25°C[5]
Boiling Point	160°C at 0.15 mm Hg[5]
Water Solubility	1.9 mg/L at 25°C[5]
Vapor Pressure	< 0.133 mPa at 25°C[5]
Log Kow	3.88[5]

## Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for **isoxathion** is the inhibition of the enzyme acetylcholinesterase (AChE).[3][6] AChE is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[7] As an organophosphate, **isoxathion** phosphorylates the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive.[8] This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of nerve receptors, resulting in uncontrolled nerve firing and, ultimately, the death of the insect.[9]



[Click to download full resolution via product page](#)Mechanism of Acetylcholinesterase Inhibition by **Isoxathion**.

## Toxicological Profile

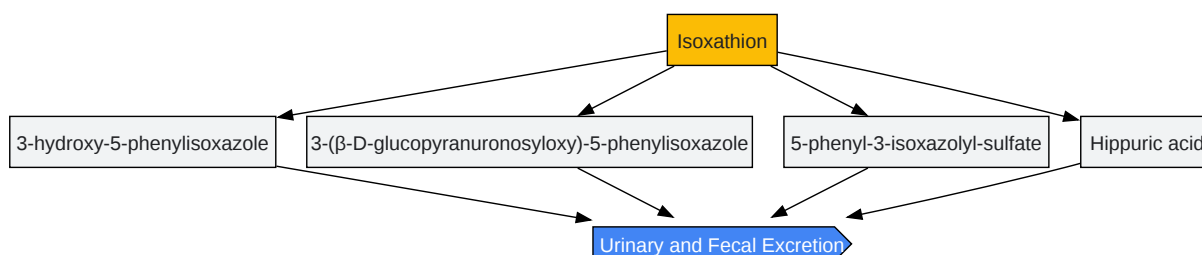
The toxicity of **isoxathion** is primarily attributed to its acetylcholinesterase-inhibiting activity.

Table 3: Mammalian Toxicity of **Isoxathion**

Parameter	Species	Value
Acute Oral LD <sub>50</sub>	Rat	112 mg/kg[2]
NOAEL (2-year)	Rat	1.2 mg/kg bw/day[2]
NOAEL (2-year)	Dog	0.2 mg/kg bw/day[4]
ADI	Human	0.002 mg/kg bw/day[4]
ARfD	Human	0.003 mg/kg bw/day[4]

## Metabolic Pathway

In vivo studies in rats have shown that **isoxathion** is metabolized and excreted primarily through urine.[3][10] The metabolic process involves the breakdown of the **isoxathion** molecule into several metabolites.



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Metabolic Pathway of **Isoxathion** in Rats.

## Environmental Fate

**Isoxathion**'s persistence and degradation in the environment are influenced by soil type and moisture content.

Table 4: Environmental Fate of **Isoxathion**

Parameter	Value
Soil Half-life (DT <sub>50</sub> )	9-40 days[2]
Soil Organic Carbon-Water Partitioning Coefficient (K <sub>oc</sub> )	14,568 (immobile)[3]

The primary degradation pathway in soil involves biodegradation to 3-hydroxy-5-phenylisoxazole, which is then further metabolized.[5]

## Experimental Protocols

### Synthesis of Isoxathion (Industrial Process Overview)

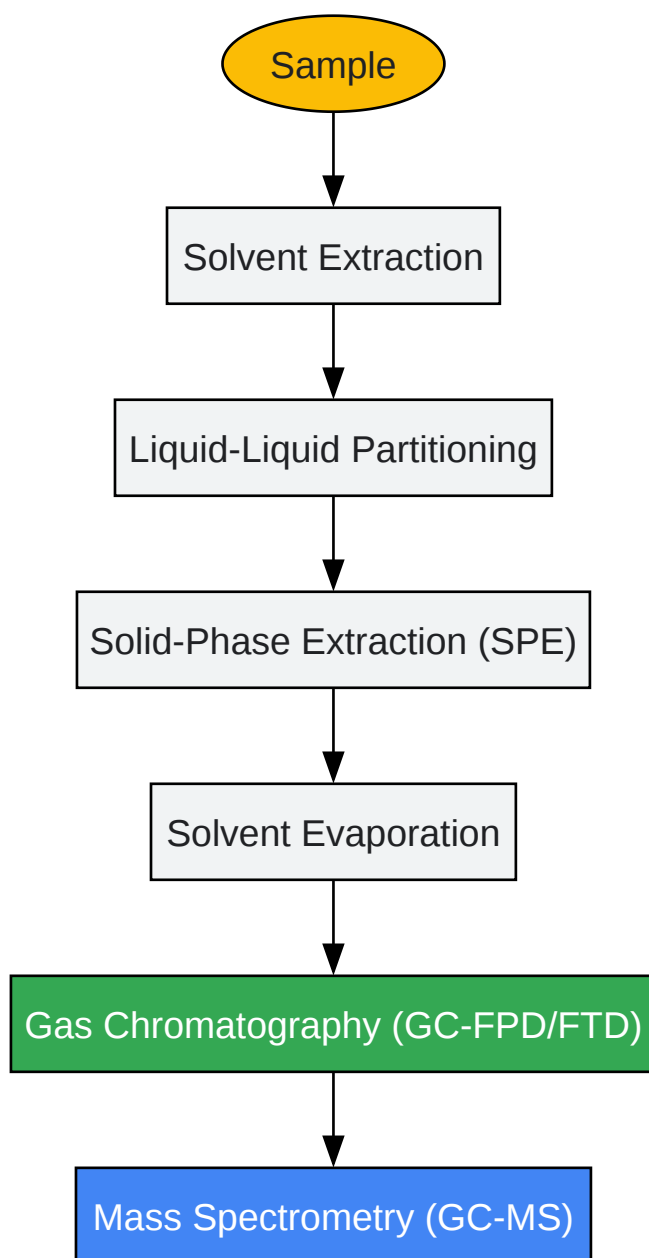
The industrial production of **isoxathion** involves a multi-step chemical synthesis:

- **Synthesis of a Substituted Phenol Derivative:** This forms the backbone of the molecule.
- **Thiophosphorylation:** An organophosphate moiety is introduced using reagents like O,O-dimethyl phosphorochloridothioate. This reaction is conducted under anhydrous conditions to prevent hydrolysis.
- **Aromatic Substitution:** The intermediate from the previous step is reacted with a heterocyclic compound, such as a pyridyl or thiazole derivative, to enhance its insecticidal properties.

## Analytical Methodology for Residue Analysis

The determination of **isoxathion** residues in various matrices is typically performed using gas chromatography (GC).

- Instrumentation: Gas chromatograph equipped with a Flame Photometric Detector (FPD) or a Flame Thermionic Detector (FTD).[\[3\]](#) Mass Spectrometry (MS) can be used for confirmation.[\[11\]](#)
- Sample Preparation (General):
  - Extraction: The sample is extracted with an organic solvent (e.g., acetone, acetonitrile).
  - Partitioning: The extract is partitioned with a non-polar solvent (e.g., hexane, dichloromethane).
  - Clean-up: The extract is cleaned up using solid-phase extraction (SPE) or column chromatography to remove interfering substances.
  - Concentration: The cleaned extract is concentrated to a small volume before injection into the GC.
- Chromatographic Conditions (Example):
  - Column: A capillary column with a non-polar stationary phase (e.g., OV-1).[\[11\]](#)
  - Carrier Gas: Helium or Nitrogen.
  - Temperature Program: A temperature gradient is used to separate the analytes.
  - Detector: FPD (phosphorus mode) or FTD.



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General Workflow for **Isoxathion** Residue Analysis.

## Acetylcholinesterase Inhibition Assay

The inhibitory effect of **isoxathion** on AChE can be determined using a colorimetric assay based on the Ellman's method.

- Principle: The activity of AChE is measured by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid)

(DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

- Procedure:
  - Prepare solutions of AChE, acetylthiocholine, DTNB, and varying concentrations of **isoxathion** in a suitable buffer (e.g., phosphate buffer, pH 8.0).
  - In a microplate, add the AChE solution and the **isoxathion** solution (or buffer for the control). Incubate for a specific period to allow for enzyme inhibition.
  - Initiate the reaction by adding acetylthiocholine and DTNB.
  - Measure the absorbance at 412 nm at regular intervals using a microplate reader.
  - Calculate the rate of reaction for each concentration of **isoxathion**.
  - Determine the IC<sub>50</sub> value (the concentration of **isoxathion** that causes 50% inhibition of AChE activity).

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## References

- 1. Isoxathion - Wikipedia [en.wikipedia.org]
- 2. Cas 18854-01-8, ISOXATHION | lookchem [lookchem.com]
- 3. Isoxathion | C<sub>13</sub>H<sub>16</sub>NO<sub>4</sub>PS | CID 29307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fsc.go.jp [fsc.go.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. Isoxathion (Ref: SL 6711) [sitem.herts.ac.uk]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Isoxathion [webbook.nist.gov]
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